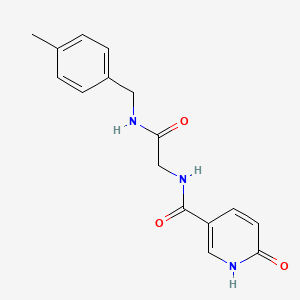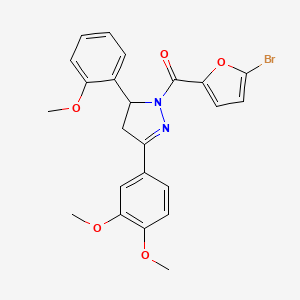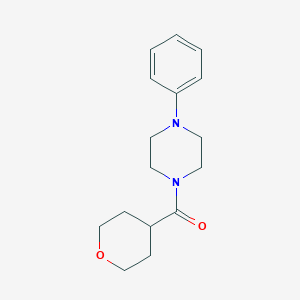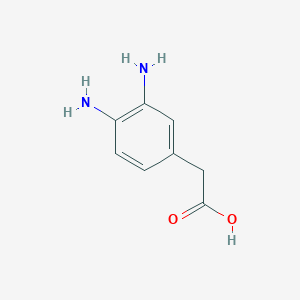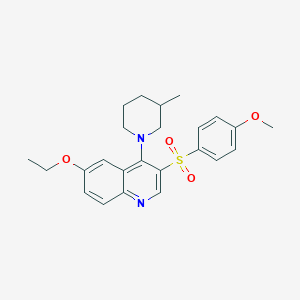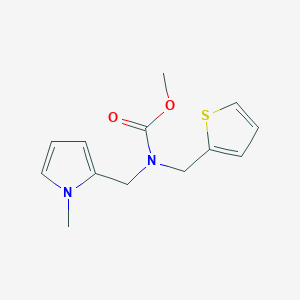![molecular formula C16H19ClN2O B2958433 (1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320954-37-6](/img/structure/B2958433.png)
(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide” belongs to a class of organic compounds known as azabicyclo octanes. These are organic compounds containing a bicyclic structure that is made up of an octane (eight carbon atoms) and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azabicyclo[3.2.1]octane core, which is a bicyclic structure with eight carbon atoms and one nitrogen atom . The specific substituents on this core (such as the 4-chlorobenzyl group and the carboxamide group) would further define the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the carboxamide group could potentially undergo hydrolysis, and the chlorobenzyl group could participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxamide group could increase its polarity, and the bicyclic structure could influence its conformational stability .Applications De Recherche Scientifique
Crystal Structure Analysis
Research has demonstrated the utility of related compounds in crystallography for understanding molecular structures and interactions. For instance, studies on similar azabicyclo octane derivatives have elucidated intra- and intermolecular hydrogen bonding, as well as structural distortions in complex ions, providing insights into the structural basis of molecular interactions (Wood, Brettell, & Lalancette, 2007).
Synthetic Chemistry
In synthetic chemistry, these compounds are pivotal in the development of novel synthetic routes and the creation of new molecular scaffolds. For example, azabicyclo[3.2.1]octane derivatives have been utilized in the synthesis of complex molecules, showcasing their role as versatile intermediates for the construction of diverse chemical entities (Kubyshkin et al., 2009).
Pharmacological Research
Pharmacological studies have explored the therapeutic potential of these compounds, particularly their receptor binding and activity modulation. Significant efforts have been directed towards understanding their roles as receptor antagonists, with implications for drug development in treating various conditions. Notably, some derivatives have shown potent antagonistic activity against serotonin-3 (5-HT3) receptors, indicating potential applications in managing conditions like emesis (Kawakita et al., 1992).
Molecular Probes and Imaging Agents
Another application area is the development of radiolabeled ligands for imaging studies, particularly in understanding receptor distributions and functions in biological systems. These compounds have been employed as alpha-7 nicotinic acetylcholine receptor ligands in PET and SPECT imaging, offering tools for non-invasive exploration of neurological pathways (Pomper et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-8-14-6-7-15(9-11)19(14)16(20)18-10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSGMDEBQBKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
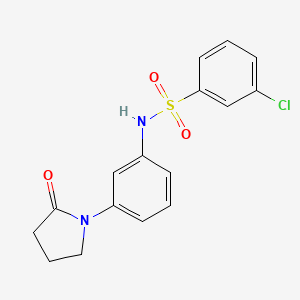
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
